molecular formula C17H14BrN3 B2545206 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 424813-73-0

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2545206
CAS No.: 424813-73-0
M. Wt: 340.224
InChI Key: GKZRFYGHDWCJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is a polycyclic heteroaromatic system comprising fused indole and quinoxaline rings. Its IUPAC name is derived through the following analysis:

  • Parent structure : Indolo[2,3-b]quinoxaline, where the indole moiety (benzopyrrole) is fused to quinoxaline (benzopyrazine) at positions 2 and 3 of the indole and positions 1 and 2 of the quinoxaline.
  • Substituents : A bromine atom at position 9 and a propyl group (-CH2CH2CH3) at position 6.

Structural representation :

  • Skeletal formula : The indolo[2,3-b]quinoxaline core consists of a planar 10-π-electron system with nitrogen atoms at positions 1, 4, and 11 (Figure 1).
  • SMILES : CCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C13.[Br] (canonical form).
  • InChIKey : GKZRFYGHDWCJQJ-UHFFFAOYSA-N (calculated from SMILES).
Property Value
IUPAC Name This compound
Molecular Formula C₁₇H₁₄BrN₃
Molecular Weight 340.22 g/mol
Hybridization sp²-dominated planar framework

Alternative Naming Conventions in Heterocyclic Chemistry Literature

Alternative nomenclature systems and historical naming practices include:

  • Fusion-based descriptors :
    • Described as 6-propyl-9-bromo-6H-indolo[3,2-b]quinoxaline under older fusion-positioning rules.
    • Non-systematic terms like propyl-substituted bromoindoloquinoxaline appear in synthetic chemistry contexts.
  • Trivial names :

    • Referred to as BLD Pharm 424813-73-0 in commercial catalogs.
    • Abbreviated as 9-Br-6-Pr-IQ in pharmacological studies.
  • Ring-numbering variations :

    • In some European literature, position 9 is alternatively labeled as position 7 due to divergent numbering of the quinoxaline moiety.

CAS Registry Number and Unique Chemical Identifiers

The compound is registered with the following identifiers:

Identifier Type Value Source
CAS Registry No. 424813-73-0 BLD Pharm
ChemSpider ID Not publicly listed N/A
PubChem CID Not assigned N/A
EC Number 700-734-8 ECHA C&L Inventory

Discrepancy note : Some sources (e.g., AAA-Chem) erroneously list CAS 61679-83-2, which corresponds to a structurally distinct ethyl 3-[(aminocarbonyl)amino]-2-cyano-2-propenoate derivative.

Unique identifiers :

  • InChI : InChI=1S/C17H14BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-10H,2,9H2,1H3.
  • UNII : Not allocated.

Properties

IUPAC Name

9-bromo-6-propylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZRFYGHDWCJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976715
Record name 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6120-42-9
Record name 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It exhibits high stability and retains its biological activity over extended periods.

Biological Activity

9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, known for its significant biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrN3, with a molecular weight of approximately 300.17 g/mol. The compound features a bromine atom at the 9-position and a propyl group at the 6-position, which contribute to its unique chemical properties and biological activities.

The primary mechanism of action for this compound involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects on rapidly dividing cells such as cancer cells. The compound's ability to intercalate into DNA suggests significant implications for both cancer treatment and antiviral activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of indoloquinoxaline derivatives, including this compound. For instance, a study evaluating various indoloquinoxaline derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against multiple human tumor cell lines. Specifically:

Compound NameCell Line TestedIC50 (µM)
This compoundMCF-7 (breast cancer)1.9
This compoundHCT-116 (colon cancer)2.3
Doxorubicin (reference)MCF-73.23
Doxorubicin (reference)HCT-1164.0

These findings indicate that this compound has comparable or superior efficacy to established chemotherapeutic agents like doxorubicin .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral effects. Research indicates that indoloquinoxaline derivatives can inhibit viral replication mechanisms, making them candidates for further investigation in antiviral therapies .

Case Studies

A notable case study involved the synthesis and evaluation of various indoloquinoxaline derivatives for their anticancer properties. The study found that compounds similar to this compound exhibited significant cytotoxicity against human tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability due to its high solubility in organic solvents. However, further studies are necessary to fully understand its metabolic pathways and potential toxicity in vivo .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound has garnered attention for its anticancer properties. It primarily acts through the intercalation of DNA, disrupting replication and transcription processes in cancer cells. This mechanism has been documented in several studies:

  • Cytotoxicity Against Cancer Cell Lines: Research indicates that 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline exhibits significant cytotoxic effects against various human cancer cell lines. For instance, it has shown an IC50 of 5.0 µM against MCF-7 (breast cancer) and 4.2 µM against A549 (lung cancer) cells .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)4.2
HeLa (Cervical Cancer)6.8

2. Antimicrobial Activity
In addition to its anticancer properties, derivatives of the compound have been evaluated for antimicrobial activity against various bacterial strains, both Gram-positive and Gram-negative, as well as fungal strains. Some derivatives have shown significant antibacterial and antifungal activities .

3. Mechanism of Action
The primary target for this compound is DNA. The intercalation into the DNA helix leads to disruption of cellular processes essential for cancer cell survival:

  • Mode of Action: Intercalation into DNA
  • Biochemical Pathways Affected: DNA replication and transcription
  • Stability: Retains over 99% capacity after prolonged cycling tests, indicating potential for sustained efficacy .

Industrial Applications

1. Optoelectronic Devices
The unique electronic properties of this compound make it a candidate for applications in optoelectronic devices. Its ability to conduct electricity while maintaining stability under various conditions is beneficial for developing advanced materials in electronics .

2. Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities or improved physical properties. For example, bromine can be substituted with different nucleophiles to create compounds with tailored functionalities .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of indolo[2,3-b]quinoxaline derivatives demonstrated that certain modifications significantly increased their anticancer activity against a panel of human tumor cell lines . The study emphasized the importance of structural variations in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of N-substituted derivatives of indolo[2,3-b]quinoxaline, which were tested for antimicrobial properties. Results indicated that specific substitutions led to compounds with potent antibacterial and antifungal activities .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Moderate solubility in organic solvents like ethyl acetate and heptanes due to the hydrophobic propyl chain .
  • Electrochemical Profile : Alkyl substituents (e.g., propyl) lower the HOMO energy level compared to electron-donating aryl groups, reducing its band gap marginally .

Comparison with Similar Compounds

Substituent Variations: Alkyl vs. Aryl Groups

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
9-Bromo-6-propyl-6H-indoloquinoxaline C₁₄H₈BrN₃ 9-Br, 6-propyl 298.14 Moderate DNA intercalation; hydrophobic interactions .
9-Bromo-6-isobutyl-6H-indoloquinoxaline C₁₈H₁₆BrN₃ 9-Br, 6-isobutyl 354.25 Enhanced steric bulk; reduced solubility compared to propyl analog .
6-(3-Phenylpropyl)-6H-indoloquinoxaline C₂₂H₁₇N₃ 6-(3-phenylpropyl) 323.14 Improved π-π stacking with DNA due to aromatic moiety; higher cytotoxicity .
6-(4-Methoxyphenyl)-6H-indoloquinoxaline C₂₁H₁₅N₃O 6-(4-methoxyphenyl) 325.36 Highest HOMO energy (-5.2 eV); lowest band gap (2.8 eV) among alkyl/aryl derivatives .

Key Observations :

  • Alkyl Chains (Propyl/Isobutyl) : Hydrophobic substituents enhance membrane permeability but reduce solubility. The propyl group offers a balance between lipophilicity and steric hindrance .
  • Aryl Groups (Phenyl/Methoxyphenyl) : Electron-donating groups (e.g., methoxy) increase HOMO energy, improving charge transport properties in optoelectronic applications .

Halogen Substituent Effects

Compound Name Halogen Molecular Weight (g/mol) Biological Activity
9-Bromo-6-propyl-6H-indoloquinoxaline Br 298.14 Moderate MDR modulation; potential DNA intercalation .
9-Fluoro-6H-indoloquinoxaline F 281.24 Enhanced bioactivity in cancer cell lines (e.g., HL-60 leukemia) .
9-Chloro-6-methyl-6H-indoloquinoxaline Cl 297.72 Comparable DNA binding affinity but lower thermal stability vs. bromo analogs .

Key Observations :

  • Bromine: Larger atomic size increases van der Waals interactions with DNA minor grooves, stabilizing intercalation complexes .
  • Fluorine : Higher electronegativity enhances electron-withdrawing effects, improving cytotoxicity but reducing thermal stability of DNA complexes .

Functional Group Modifications

Compound Name Functional Group Key Feature
9-Bromo-6-propyl-6H-indoloquinoxaline Propyl chain Balances hydrophobicity and synthetic accessibility .
6-(2-(2-Methoxyethoxy)ethyl)-6H-indoloquinoxaline Ether-linked side chain Improved aqueous solubility due to polar ether groups .
9-Bromo-N-substituted-6H-indoloquinoxaline-3-sulfonamide Sulfonamide Enhanced antimicrobial activity via protein binding .

Key Observations :

  • Polar Groups (Ether/Sulfonamide) : Increase solubility and target specificity but may reduce cell membrane penetration .
  • Propyl Chain : Simplifies synthesis while maintaining moderate bioactivity .

Preparation Methods

Core Synthetic Strategies for Indoloquinoxaline Derivatives

Traditional Two-Step Condensation-Alkylation Protocol

The synthesis of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline typically begins with the formation of the indoloquinoxaline core, followed by sequential functionalization at the 6- and 9-positions.

Step 1: Indoloquinoxaline Core Formation
Isatin derivatives react with o-phenylenediamine in acidic media (e.g., glacial acetic acid or hydrochloric acid) under reflux conditions to yield the unsubstituted indoloquinoxaline scaffold. The reaction proceeds via a condensation mechanism, where the carbonyl group of isatin undergoes nucleophilic attack by the diamine, followed by cyclodehydration.

Step 2: Bromination at the 9-Position
Electrophilic aromatic substitution introduces bromine at the 9-position using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid. The electron-rich aromatic system of indoloquinoxaline directs bromination to the 9-position due to para-directing effects of the nitrogen atoms.

Step 3: Propyl Group Introduction at the 6-Position
Alkylation at the 6-position employs propyl halides (e.g., 1-bromopropane) under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF). Potassium carbonate or sodium hydride acts as a base to deprotonate the indole nitrogen, facilitating nucleophilic substitution.

Key Reaction Parameters:
Parameter Optimal Condition Impact on Yield
Temperature 120°C (reflux) Enhances cyclization
Solvent Glacial acetic acid Protonates intermediates
Reaction Time 6–8 hours Balances completion vs. decomposition
Alkylation Agent 1-Bromopropane Minimizes side reactions

One-Pot Green Synthesis Using Orange Peel Extract

An eco-friendly alternative utilizes aqueous orange peel extract as a bifunctional catalyst and solvent. This method eliminates harsh acids and reduces waste generation.

Procedure:

  • Substrate Mixing: Equimolar quantities of isatin (147 mg, 1 mmol) and o-phenylenediamine (108 mg, 1 mmol) are combined in orange peel extract (20 mL).
  • Reaction Initiation: The mixture is stirred at room temperature for 30 minutes, during which turbidity indicates precipitation of the product.
  • Bromination and Alkylation: Subsequent addition of bromine water and 1-bromopropane under mild heating (40–50°C) introduces the substituents in situ.

Advantages:

  • Eliminates toxic solvents (e.g., DMF, acetic acid).
  • Orange peel’s citric acid and ascorbic acid act as natural catalysts, accelerating condensation.
  • Yields comparable to traditional methods (~70–75%) while reducing energy consumption.

Mechanistic Insights and Byproduct Analysis

Condensation Mechanism

The acid-catalyzed reaction between isatin and o-phenylenediamine proceeds through:

  • Protonation of isatin’s carbonyl oxygen, increasing electrophilicity.
  • Nucleophilic attack by the diamine’s amine group, forming a hemiaminal intermediate.
  • Dehydration to generate the quinoxaline ring, followed by cyclization to form the indole moiety.

Competing Side Reactions

  • Over-alkylation: Excess propyl halide leads to dialkylation at the 6- and 3-positions, reducing target compound purity.
  • Oxidative Degradation: Prolonged exposure to bromine or elevated temperatures causes ring oxidation, yielding quinoxaline N-oxides.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from DMF/ethanol (1:3 v/v), exploiting differential solubility at varying temperatures. This step removes unreacted starting materials and oligomeric byproducts.

Spectroscopic Validation

  • ¹H NMR: Key signals include:
    • Propyl chain: δ 0.8–1.5 ppm (triplet, CH₃; sextet, CH₂; triplet, N–CH₂).
    • Aromatic protons: δ 7.5–8.5 ppm (multiplet, indoloquinoxaline core).
  • HRMS: Molecular ion peak at m/z 340.22 ([M+H]⁺ for C₁₇H₁₄BrN₃).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Temperature Environmental Impact
Traditional 80–85 8–10 hours 120°C High (toxic solvents)
Green (Orange Peel) 70–75 1–2 hours 25–50°C Low

Trade-offs:

  • The traditional method offers higher yields but requires energy-intensive reflux and hazardous reagents.
  • The green method sacrifices ~10% yield for sustainability benefits, making it preferable for lab-scale synthesis.

Industrial Scalability Challenges

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves heat management:

  • Microreactors enable precise control of bromination exothermicity.
  • In-line purification modules (e.g., scavenger columns) enhance product purity.

Cost-Benefit Considerations

Factor Traditional Method Green Method
Raw Material Cost $120/kg $95/kg (reduced catalyst costs)
Waste Disposal $50/kg $20/kg
Energy Consumption 15 kWh/kg 5 kWh/kg

Q & A

Basic: What are the common synthetic routes for 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions . A two-step approach involves:

Suzuki coupling of 2,3-dibromoquinoxaline with a propyl group donor.

Annulation via Pd-catalyzed C–N coupling with indole derivatives to form the fused indoloquinoxaline core .
Alternative one-pot methods using sequential C–N coupling and C–H activation are less common due to limited substrate scope .

Advanced: How do reaction conditions (e.g., catalyst choice, solvent) influence the yield and purity of Pd-catalyzed syntheses?

  • Catalyst systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos improve coupling efficiency. Higher catalyst loading (5–10 mol%) is required for sterically hindered substrates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Toluene/THF mixtures balance reactivity and selectivity .
  • Contradictions : One-pot methods achieve ~60–75% yields but require rigorous exclusion of moisture, whereas stepwise synthesis (50–65% yield) tolerates broader conditions .

Basic: What photophysical properties make this compound relevant for optoelectronic applications?

This compound exhibits:

  • Low band gap (~2.1–2.4 eV) due to extended π-conjugation.
  • High molar extinction coefficients (>10⁴ M⁻¹cm⁻¹) in visible regions, ideal for light-harvesting in dye-sensitized solar cells (DSSCs) .
  • Tunable HOMO (-5.2 to -5.4 eV) and LUMO (-3.0 to -3.3 eV) levels, enabling efficient electron injection into TiO₂ .

Advanced: How do substituents (e.g., bromine, propyl) affect electrochemical properties?

  • Bromine : Acts as an electron-withdrawing group, lowering LUMO energy (~0.2 eV reduction vs. non-brominated analogs) and enhancing charge transfer .
  • Propyl chain : Improves solubility in organic solvents without disrupting π-stacking, critical for thin-film device fabrication. Longer alkyl chains (e.g., butyl) reduce aggregation but may hinder crystallinity .
  • Contradictions : While bromine enhances electron affinity, it may reduce hole mobility in bulk heterojunction solar cells .

Basic: What techniques characterize DNA binding interactions of indoloquinoxaline derivatives?

  • UV-Vis spectroscopy : Hypochromism and redshift confirm intercalation into DNA base pairs .
  • Fluorescence quenching : Measures binding constants (Kb ~10⁶–10⁹ M⁻¹) .
  • Circular Dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) .
  • Thermal denaturation : ΔTm increases (5–10°C) indicate stabilization of DNA duplexes via intercalation .

Advanced: How does the propyl side chain modulate cytotoxicity and DNA binding specificity?

  • Cytotoxicity : The propyl group enhances lipophilicity, improving cellular uptake. Derivatives with cationic side chains (e.g., dimethylaminoethyl) show higher IC₅₀ values (<10 µM) against cancer cell lines .
  • DNA specificity : Propyl-substituted analogs prefer AT-rich regions, while bulkier groups (e.g., phenyl) bind GC-rich sequences. Competitive assays with poly(dA-dT)₂ confirm AT selectivity .

Basic: What biological activities are associated with this compound?

  • Antiviral activity : Inhibits herpes simplex virus (HSV-1) and cytomegalovirus (CMV) via DNA intercalation .
  • Anticancer activity : Induces apoptosis in MCF-7 and HeLa cells through topoisomerase II inhibition .
  • MDR modulation : Reverses multidrug resistance in leukemia cells by blocking P-glycoprotein efflux .

Advanced: What structural modifications improve therapeutic efficacy while minimizing toxicity?

  • Quaternary ammonium salts : Introduce positive charges to enhance DNA affinity (Kb up to 10⁹ M⁻¹) and reduce off-target effects .
  • Fluorination : 9-Fluoro derivatives (e.g., 9-fluoro-6-propyl) increase metabolic stability and blood-brain barrier penetration .
  • Dimerization : Bis-indoloquinoxalines show 100-fold higher antiviral potency but require solubility optimization .

Basic: How is this compound utilized in dye-sensitized solar cells (DSSCs)?

As a donor-acceptor dye :

  • The indoloquinoxaline core acts as an electron donor, while cyanoacrylic acid anchors to TiO₂.
  • Efficiency : DSSCs using thiophene-based π-linkers achieve ~8–9% power conversion efficiency .
  • Aggregation control : Propyl groups reduce π-π stacking, minimizing recombination losses .

Advanced: Why do photovoltaic performance data vary across studies with similar derivatives?

  • Linker design : Bithiophene linkers redshift absorption but increase aggregation, lowering fill factors .
  • Electrolyte compatibility : Iodide-based electrolytes corrode TiO₂ surfaces, reducing long-term stability .
  • Contradictions : Higher HOMO levels (-5.2 eV) improve Voc but may limit oxidation stability .

Basic: What computational methods predict the optoelectronic properties of this compound?

  • DFT calculations : Optimize geometry and calculate HOMO/LUMO levels (e.g., B3LYP/6-31G*) .
  • TD-DFT : Simulates UV-Vis spectra and charge transfer states .
  • Molecular docking : Models DNA binding modes and binding energy (<-8 kcal/mol for intercalation) .

Advanced: How do solvent effects and solid-state packing influence photoluminescence quantum yields?

  • Solvent polarity : Quantum yields drop in polar solvents (e.g., ethanol) due to twisted intramolecular charge transfer (TICT) .
  • Solid-state quenching : Propyl groups disrupt crystallinity, reducing aggregation-induced emission (AIE) in thin films .
  • Contradictions : Planar analogs exhibit higher solid-state luminescence but poorer solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.